molecular formula C13H13ClN2S B3024842 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899926-60-4

3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B3024842
CAS No.: 899926-60-4
M. Wt: 264.77 g/mol
InChI Key: NYYCNKZZWVEVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as 4-chloro-1,4-diazepino[4,4]non-3-ene-2-thione or 4-chloro-1,4-diazepino[4.4]non-3-ene-2-thione, is an organic compound belonging to the diazepino[4.4]nonene class of compounds. It is a white solid with a molecular weight of 213.6 g/mol and a melting point of 225-227°C. It is soluble in water and alcohol, and insoluble in ether and benzene. 4-chloro-1,4-diazepino[4.4]non-3-ene-2-thione has been studied for its potential applications in a range of fields, including chemistry, biochemistry and pharmacology.

Scientific Research Applications

Tautomeric Forms and Structural Analysis

  • 2-Methylthio-imidazolins and Structural Elucidation : A study by Enchev et al. (2017) examined compounds similar to 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, focusing on their tautomeric forms in solid state and solution. The research highlighted significant differences in the tautomeric forms of these compounds in different states, a phenomenon termed as desmokatatropy. This study contributes to understanding the structural and spectral characteristics of such compounds, which could be crucial in various scientific applications (Enchev et al., 2017).

Photochemical Reactions

  • Photochemical Epoxidation of a Carbonyl Group : Research by Schönberg et al. (1980) explored the stability and reactivity of 1,4-diazaspiro[4.4]nonane (closely related to the compound ) under irradiation in different solutions. This study provides insight into the potential use of similar compounds in photochemical processes (Schönberg, Singer, & Eckert, 1980).

Antibacterial and Antifungal Applications

  • Synthesis and Biological Activity of Spiro-compounds : A 2010 study by Rajanarendar et al. detailed the synthesis of isoxazolyl diazaspiro[4.4]nonane derivatives and their significant antibacterial and antifungal activities. This suggests potential medical or pharmaceutical applications for similar compounds (Rajanarendar et al., 2010).

Vibrational Spectroscopic Analysis

  • Spectroscopic Properties and Biological Activity : Kuruvilla et al. (2018) investigated the spectroscopic properties of a compound structurally similar to this compound. The study provided valuable information on its molecular structure and biological activity potential, indicating relevance in spectroscopic analysis and drug design (Kuruvilla, Prasana, Muthu, & George, 2018).

Structural Transformation Studies

  • Transformation in Hydrohalic Acid Media : Fedoseev et al. (2016) explored the transformation of diazaspiro[4.4]nonanes in hydrohalic acid, leading to the formation of fused heterocycles. This research is pertinent to the chemical transformation studies of similar compounds (Fedoseev, Ershov, Lipin, Belikov, & Tafeenko, 2016).

Future Directions

For more detailed information, refer to the relevant papers . 🌟

Properties

IUPAC Name

3-(4-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2S/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYCNKZZWVEVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Reactant of Route 2
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Reactant of Route 3
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Reactant of Route 4
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Reactant of Route 5
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Reactant of Route 6
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.